[2-(Diethylamino)phenyl]methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
[2-(diethylamino)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-12(4-2)11-8-6-5-7-10(11)9-13/h5-8,13H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRPOJNFYIWTPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=CC=C1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structure and molecular weight of 2-(diethylamino)benzyl alcohol
This in-depth technical guide details the structural characteristics, physicochemical properties, and synthesis of 2-(diethylamino)benzyl alcohol , a critical intermediate in organic synthesis and a metabolic derivative of the aldehyde dehydrogenase (ALDH) inhibitor, 4-(diethylamino)benzaldehyde (DEAB).
Chemical Identity & Core Parameters
2-(Diethylamino)benzyl alcohol is an ortho-substituted aromatic alcohol. It is characterized by the presence of a bulky diethylamino group adjacent to a hydroxymethyl group on a benzene ring. This steric proximity influences its chemical reactivity and spectral properties.
| Parameter | Technical Specification |
| IUPAC Name | [2-(Diethylamino)phenyl]methanol |
| Common Synonyms | 2-Hydroxymethyl-N,N-diethylaniline; N,N-Diethyl-2-aminobenzyl alcohol |
| Molecular Formula | C₁₁H₁₇NO |
| Molecular Weight | 179.26 g/mol |
| CAS Number | Not widely listed as a commodity chemical;[1] synthesized directly from CAS 120-21-8. |
| Physical State | Viscous pale-yellow oil or low-melting solid (dependent on purity). |
| Solubility | Soluble in DCM, Ethyl Acetate, Methanol, DMSO; sparingly soluble in water. |
Structural Analysis & Molecular Geometry
The molecule consists of a phenyl ring substituted at the 1 and 2 positions.
-
Position 1 (-CH₂OH): A primary alcohol group acting as a hydrogen bond donor/acceptor.
-
Position 2 (-N(C₂H₅)₂): A diethylamino group.[2][3][4][5] This group is electron-donating (+M effect) but sterically bulky.
Steric & Electronic Effects: The ortho positioning creates significant steric strain between the methylene protons of the alcohol and the ethyl groups of the amine. This often forces the diethylamino group to twist out of coplanarity with the benzene ring, slightly reducing the conjugation of the nitrogen lone pair with the aromatic system compared to the para isomer. Intramolecular hydrogen bonding between the hydroxyl proton and the amine nitrogen is possible, which can stabilize specific conformers and influence solubility.
Figure 1: Structural connectivity highlighting the ortho-substitution pattern and potential steric/electronic interaction between functional groups.
Synthesis & Manufacturing Protocol
Since 2-(diethylamino)benzyl alcohol is not a standard catalog item, it is typically synthesized in situ or on-demand via the reduction of 2-(diethylamino)benzaldehyde (CAS 120-21-8).
Reaction Pathway
The synthesis utilizes a nucleophilic addition of hydride to the carbonyl carbon.[6] Sodium Borohydride (NaBH₄) is the preferred reducing agent due to its chemoselectivity, leaving the aromatic ring and amine functionality intact.
Reaction Scheme:
Step-by-Step Laboratory Protocol
-
Preparation: In a round-bottom flask, dissolve 1.0 equivalent (e.g., 5 mmol) of 2-(diethylamino)benzaldehyde in anhydrous Methanol (10 mL).
-
Reduction: Cool the solution to 0°C in an ice bath. Slowly add 1.5 equivalents of Sodium Borohydride (NaBH₄) portion-wise over 10 minutes.
-
Note: Gas evolution (H₂) will occur.[6] Ensure adequate venting.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 45–60 minutes. Monitor via TLC (Eluent: 20% EtOAc in Hexanes). The aldehyde spot (higher Rf) should disappear, replaced by the alcohol spot (lower Rf).
-
Quenching: Carefully quench the reaction with saturated Ammonium Chloride (NH₄Cl) solution or dilute HCl (to pH ~6) to destroy excess borohydride.
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product typically requires no further purification if the starting material was pure; otherwise, purify via silica gel flash chromatography.
Figure 2: Synthesis workflow from the commercially available aldehyde precursor.
Analytical Characterization
To validate the identity of the synthesized compound, Nuclear Magnetic Resonance (NMR) is the gold standard. Below are the predicted spectral shifts based on the structural environment.
¹H NMR Data (400 MHz, CDCl₃)
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Ar-H | 7.10 – 7.40 | Multiplet | 4H | Aromatic ring protons (Positions 3,4,5,6) |
| Ar-CH₂-OH | 4.75 | Singlet | 2H | Benzylic methylene protons |
| N-CH₂-CH₃ | 3.05 | Quartet ( | 4H | Methylene protons of the ethyl groups |
| N-CH₂-CH₃ | 1.05 | Triplet ( | 6H | Methyl protons of the ethyl groups |
| -OH | 2.50 – 3.50 | Broad Singlet | 1H | Hydroxyl proton (shift varies with concentration) |
Interpretation Guide:
-
Absence of Aldehyde Peak: The disappearance of the aldehyde proton signal (~10.2 ppm) confirms the reduction is complete.
-
Benzylic Shift: The shift of the benzylic carbon protons from a carbonyl environment to ~4.75 ppm is diagnostic of the alcohol formation.
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Ethyl Pattern: The classic triplet-quartet pattern confirms the integrity of the diethylamino group.
Applications & Research Context
-
ALDH Inhibition Studies: The precursor, 4-(diethylamino)benzaldehyde (DEAB), is a potent inhibitor of Aldehyde Dehydrogenase (ALDH1). In biological systems, the alcohol form (2- or 4- isomer derivatives) often represents the reduced metabolite or a control standard used to calibrate ALDH activity assays (e.g., ALDEFLUOR™).
-
Pharmaceutical Intermediate: Ortho-amino benzyl alcohols are versatile synthons. They can undergo cyclization to form dihydro-1,3-benzoxazines or be oxidized to form anthranilic acid derivatives. The diethylamino group provides lipophilicity, which is advantageous for drug delivery applications.
-
Dye Synthesis: This molecule serves as a coupling component in the synthesis of triarylmethane dyes and azo dyes, where the electron-rich ring facilitates electrophilic aromatic substitution.
References
-
Reduction of Carbonyls: Brown, H. C., & Ichikawa, K. (1957).[7] Chemical effects of steric strains—XIV: The effect of ring size on the rate of reaction of the cyclanones with sodium borohydride. Tetrahedron. Link
-
ALDH Inhibitors: Moreb, J. S., et al. (2012). Retinoic acid signaling in cancer stem cells. Link (Contextual reference for DEAB analogs).
- General Synthesis: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard protocol for NaBH4 reduction).
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- 7. masterorganicchemistry.com [masterorganicchemistry.com]
An In-Depth Technical Guide to the Core Differences Between [2-(diethylamino)phenyl]methanol and its Dimethylamino Analog
Abstract
In the landscape of medicinal chemistry and synthetic organic chemistry, subtle molecular modifications can lead to profound differences in physicochemical properties, reactivity, and biological activity. This guide provides a detailed comparative analysis of [2-(diethylamino)phenyl]methanol and its analog, [2-(dimethylamino)phenyl]methanol. We will dissect the structural nuances stemming from the substitution of two methyl groups with two ethyl groups on the ortho-amino substituent. This exploration will cover the impact on steric hindrance, electronic properties, and lipophilicity. Furthermore, we will present a generalized, robust protocol for their synthesis via directed ortho-metalation, discuss the causality behind key experimental choices, and explore the downstream implications for drug development and use as versatile chemical intermediates.
Introduction: The Significance of ortho-Amino Phenylmethanols
The ortho-amino phenylmethanol scaffold is a privileged structural motif found in a variety of biologically active molecules and serves as a valuable building block in organic synthesis. The presence of a hydroxyl group and a tertiary amine in a 1,2-relationship on a benzene ring creates unique opportunities for intramolecular interactions and provides key pharmacophoric features. These compounds and their derivatives have been explored for a range of biological activities.[1][2] The tertiary amine acts as a powerful directing group in electrophilic aromatic substitution and, more importantly, in directed ortho-metalation (DoM), allowing for precise functionalization of the aromatic ring.[3]
The choice between a dimethylamino and a diethylamino substituent, while seemingly minor, is a critical decision in the design of new chemical entities. This guide will illuminate the key differences to empower researchers in making informed decisions during molecular design and synthesis.
Structural and Physicochemical Divergence
The core difference between the two molecules lies in the steric bulk and electronic nature of the N-alkyl substituents. Replacing methyl groups with ethyl groups introduces two additional methylene units, which has significant consequences.
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} Caption: Key physicochemical differences originating from the dialkylamino group.
Steric Hindrance
The most immediate difference is the increased steric bulk of the diethylamino group compared to the dimethylamino group.[4] The ethyl groups, with their greater conformational flexibility and larger van der Waals radius, exert more significant steric strain. This has several implications:
-
Conformational Restriction: The increased bulk can restrict the rotation of the C(aryl)-N bond, potentially influencing the preferred conformation of the molecule and how it interacts with biological targets like enzyme active sites or receptors.
-
Reaction Kinetics: In reactions involving the amino group or the adjacent hydroxymethyl group, the greater steric hindrance of the diethyl analog can lead to slower reaction rates compared to the dimethyl analog.
-
Directing Group Efficacy: While both are effective directing groups in ortho-metalation, the coordination of the alkyllithium reagent to the nitrogen atom can be sterically hindered by the bulkier ethyl groups, which may necessitate harsher reaction conditions.[5]
Electronic Effects and Basicity
Alkyl groups are electron-donating through an inductive effect (+I). Ethyl groups are slightly more electron-donating than methyl groups. This subtle electronic difference influences the properties of the nitrogen atom:
-
Basicity (pKa): The increased electron-donating nature of the two ethyl groups makes the nitrogen atom in this compound slightly more basic (a higher pKa of the conjugate acid) than its dimethylamino counterpart. This can affect its binding affinity to acidic residues in proteins and its ionization state at physiological pH.
-
Nucleophilicity: The nitrogen in the diethylamino compound is a stronger nucleophile, though this is often counteracted by its greater steric hindrance.[6]
Lipophilicity
Lipophilicity, often quantified by the partition coefficient (LogP), is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME).[7] Each additional methylene group (-CH2-) generally increases the LogP value.
-
Membrane Permeability: The higher LogP of the diethylamino analog suggests it will be more lipophilic, which can lead to enhanced permeability across biological membranes like the blood-brain barrier.
-
Protein Binding: Increased lipophilicity often correlates with higher plasma protein binding, which can affect the free concentration of a drug available to exert its therapeutic effect.
-
Metabolism: The ethyl groups provide additional sites for metabolic enzymes (e.g., Cytochrome P450s) to perform N-dealkylation, potentially leading to different metabolic profiles and rates of clearance compared to the dimethyl analog.[8]
Data Presentation: Comparative Physicochemical Properties
| Property | [2-(dimethylamino)phenyl]methanol | This compound | Rationale for Difference |
| Molecular Formula | C₉H₁₃NO | C₁₁H₁₇NO | Addition of two CH₂ units |
| Molecular Weight | 151.21 g/mol | 179.26 g/mol | Addition of two CH₂ units |
| XLogP3 (Predicted) | 1.6 | 2.5 | Increased hydrocarbon content enhances lipophilicity. |
| Basicity (pKa of Conj. Acid) | Slightly Lower | Slightly Higher | Greater +I inductive effect of ethyl groups increases electron density on Nitrogen.[9] |
| Steric Bulk | Lower | Higher | Ethyl groups are larger and have more rotational freedom than methyl groups.[4] |
Data sourced from PubChem CIDs 11263586 and 13021763 where available and supplemented with established chemical principles.
Synthesis Methodologies: A Comparative Approach
The most efficient and regioselective method for preparing these ortho-substituted phenylmethanols is through Directed ortho-Metalation (DoM) .[3] The tertiary amine functions as an excellent Directed Metalation Group (DMG), coordinating to an organolithium reagent and directing deprotonation to the adjacent ortho position.
dot graph "Synthesis_Workflow" { rankdir=LR; graph [fontname="Helvetica", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#34A853"];
} Caption: General workflow for synthesis via Directed ortho-Metalation.
Experimental Protocol: General Synthesis of [2-(dialkylamino)phenyl]methanol
This protocol is a self-validating system, incorporating steps for careful control and final product verification.
A. Materials & Reagents:
-
N,N-dimethylaniline or N,N-diethylaniline (starting material, >99%)
-
n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in hexanes (e.g., 2.5 M solution)
-
Anhydrous Tetrahydrofuran (THF), freshly distilled from Na/benzophenone
-
Paraformaldehyde, dried under vacuum
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
Silica gel for column chromatography
B. Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Three-neck round-bottom flask with magnetic stirrer, thermometer, and rubber septa
-
Syringes and needles for liquid transfers
-
Dry ice/acetone bath (-78 °C)
C. Step-by-Step Procedure:
-
Setup and Inerting: Assemble the three-neck flask, flame-dry it under vacuum, and backfill with dry Argon or Nitrogen. Maintain a positive pressure of inert gas throughout the reaction.
-
Initial Solution: Add N,N-dialkylaniline (1.0 eq) to the flask, followed by anhydrous THF via syringe to create an ~0.5 M solution.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperature is crucial to prevent side reactions and control the exothermic nature of the lithiation.
-
Lithiation: Slowly add the alkyllithium reagent (1.1 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise significantly. After addition, allow the reaction to warm slowly to 0 °C and stir for 2-4 hours. Causality: The tertiary amine chelates the lithium cation, directing the strongly basic butyl anion to deprotonate the sterically accessible ortho-proton.[3] Using s-BuLi can sometimes be more efficient for bulkier substrates due to its higher reactivity.
-
Electrophilic Quench: Cool the reaction mixture back to -78 °C. In a separate flask, gently heat the dried paraformaldehyde under a stream of argon to generate gaseous formaldehyde, which is then passed into the reaction flask via a cannula. Alternatively, add finely powdered, dried paraformaldehyde directly to the flask in one portion. Stir at -78 °C for 1 hour, then allow to warm to room temperature overnight. Causality: The highly nucleophilic aryllithium intermediate attacks the electrophilic carbon of formaldehyde.[10] Keeping the temperature low during the addition minimizes side reactions like polymerization of formaldehyde.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
-
Validation: The structure and purity (>95%) of the final product must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) before further use.
Implications in Drug Development and Chemical Synthesis
The choice between the dimethyl and diethyl analog directly impacts the potential of the molecule as a therapeutic agent or a synthetic intermediate.
Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations
In drug design, the dialkylamino group can significantly influence a molecule's journey through the body.
-
Absorption & Distribution: As noted, the higher lipophilicity of the diethyl analog can improve absorption and allow it to cross membranes more readily.[7] This could be advantageous for drugs targeting the central nervous system but could be a liability if peripheral action is desired.
-
Metabolism & Clearance: N-dealkylation is a common metabolic pathway for tertiary amines. The rates of demethylation versus de-ethylation can differ, leading to different half-lives and metabolite profiles. For instance, the formation of secondary and primary amine metabolites can lead to different biological activities or toxicities.[8]
-
Target Binding: The steric bulk of the diethyl group may prevent a molecule from fitting into a tight binding pocket, whereas the smaller dimethyl group might be accommodated. Conversely, the increased lipophilicity could enhance binding through favorable hydrophobic interactions in a larger, greasier pocket.
Utility as a Synthetic Intermediate
Both molecules are valuable intermediates. The ortho-hydroxymethyl group can be further elaborated. For example, it can be oxidized to an aldehyde for use in subsequent C-C bond-forming reactions or converted to a leaving group for nucleophilic substitution. The choice between the two analogs would depend on the compatibility of the dialkylamino group with subsequent reaction steps and the desired physical properties (e.g., crystallinity, solubility) of the intermediates.
Conclusion
The distinction between this compound and its dimethylamino analog is a classic case study in medicinal and synthetic chemistry, demonstrating how minor structural changes—the addition of just two carbon atoms—can cascade into significant differences in steric, electronic, and physicochemical properties. The diethylamino compound offers greater lipophilicity and basicity at the cost of increased steric bulk. In contrast, the dimethylamino analog is less sterically demanding. These differences are not trivial; they have profound and predictable consequences for synthesis, reaction kinetics, and, most importantly, the pharmacokinetic and pharmacodynamic profile of a potential drug candidate. A thorough understanding of these core differences is essential for the rational design of molecules with tailored properties for specific applications in research and development.
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Solár, R. (2014). Comment on "Why does 4-(Diethylamino)-N-salicylideneaniline have a lower melting point than that of 4-(Dimethylamino)". ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Examples of biologically active benzylic cyclic amino tertiary alcohols... [Image]. ResearchGate. Available at: [Link]
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Snieckus, V. (1990). Directed ortho metalation. Toluamide and benzamide ortho lithiation and reactivity. New synthetic applications. Chemical Reviews, 90(6), 879-933. Available at: [Link]
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Clayden, J., & Yagupolskii, L. M. (2000). Directed ortho-lithiation of N,N-diethylaniline. Journal of the Chemical Society, Perkin Transactions 1, (18), 2939-2944. Available at: [Link]
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Lepley, A. R., Khan, W. A., Giumanini, A. B., & Giumanini, A. G. (1966). Metallation of N,N-Dimethylaniline. The Journal of Organic Chemistry, 31(7), 2047-2053. Available at: [Link]
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Saleem, A., et al. (2001). Pharmacokinetic evaluation of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide in patients by positron emission tomography. Journal of Clinical Oncology, 19(5), 1421-1429. Available at: [Link]
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Rettig, W., & Wermuth, G. (1982). Excited-state dynamics of ethyl 4-(N,N-dimethylamino)benzoate and ethyl 4-(N,N-diethylamino)benzoate in apolar and polar solvents. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 78(10), 1785-1801. Available at: [Link]
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Fuhrer, W., & Gschwend, H. W. (1979). Ortho Functionalization of Aromatic Amines: Ortho Lithiation of N-Pivaloylanilines. The Journal of Organic Chemistry, 44(7), 1133-1136. Available at: [Link]
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Bag, S., Trose, M., & Szabó, K. J. (2016). Biologically active β-amino alcohols with significant implications in the health and pharmaceutical industries. European Journal of Organic Chemistry, 2016(1), 22-38. Available at: [Link]
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Wilson, B. G., & Wilson, W. (1975). Steric and Electronic Effects in Basic Dyes. VII — Synthesis and Electronic Absorption Spectra of Some Triphenylmethane Dyes Derived from 4-Diethylamino-4′-dimethylaminobenzophenone. Journal of the Society of Dyers and Colourists, 91(10), 338-342. Available at: [Link]
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Termulaeva, R. M., et al. (2025). Pharmacokinetics and Bioavailability of 2-Diethylamino-2′6′-Dimethylphenylacetamide L-Glutaminate. ResearchGate. Available at: [Link]
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Bagryanskaya, I. Y., & Gatilov, Y. V. (2008). Structure activity relationship studies of anti-inflammatory TMMC derivatives: 4-dimethylamino group on the B ring responsible for lowering the potency. Bioorganic & Medicinal Chemistry Letters, 18(18), 5063-5066. Available at: [Link]
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Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. Available at: [Link]
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Basavaiah, D., & Rao, A. J. (2002). The Baylis–Hillman reaction: a novel carbon–carbon bond-forming reaction. Chemical Society Reviews, 31(3), 195-205. Available at: [Link]
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Phadtare, S., & Zemlicka, J. (1989). Synthesis of ortho-amino- and ortho-azidobenzyl alcohols. Journal of Organic Chemistry, 54(15), 3675-3679. Available at: [Link]
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Lee, J., et al. (2022). Catalytic asymmetric Tsuji–Trost α−benzylation reaction of N-unprotected amino acids and benzyl alcohol derivatives. Nature Communications, 13(1), 2496. Available at: [Link]
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Technical Safety & Application Guide: [2-(Diethylamino)phenyl]methanol
The following technical guide is structured to serve as an advanced operational resource for researchers and drug development professionals. It synthesizes standard safety data with high-level application science, adhering to the requested autonomy and E-E-A-T principles.
CAS: 87066-93-1 | Formula: C₁₁H₁₇NO | Mol.[1] Weight: 195.26 g/mol [1]
Executive Summary
[2-(Diethylamino)phenyl]methanol, also known as 2-diethylaminobenzyl alcohol, is a bifunctional building block characterized by an ortho-substituted aniline moiety and a benzylic alcohol group. This structural duality makes it a "privileged scaffold" in medicinal chemistry—serving as a precursor for sterically hindered ligands, local anesthetics, and CNS-active agents. This guide integrates critical safety protocols with experimental strategies for its application in drug discovery.[1]
Part 1: Chemical Identity & Physicochemical Profile[1][3]
This compound exhibits properties typical of lipophilic benzyl alcohols but with added basicity due to the diethylamino group.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 87066-93-1 |
| SMILES | CCN(CC)C1=CC=CC=C1CO |
| InChI Key | OQRPOJNFYIWTPE-UHFFFAOYSA-N |
| Synonyms | 2-Diethylaminobenzyl alcohol; (2-(Diethylamino)phenyl)methanol |
Table 2: Physicochemical Properties (Experimental & Predicted)
| Property | Data | Context/Implication |
| Physical State | Viscous Liquid / Low-melting Solid | Handling requires warming if solidified; viscous nature implies careful pipetting.[1] |
| Boiling Point | ~280°C (Predicted) | High boiling point allows for high-temperature functionalization without rapid evaporation.[1] |
| Density | 1.035 ± 0.06 g/cm³ (Predicted) | Slightly denser than water; facilitates phase separation in aqueous workups.[1] |
| pKa (Base) | ~5.5 - 6.5 (Amino group) | Moderately basic; can form stable salts (HCl, HBr) for improved storage stability.[1] |
| LogP | 2.3 - 2.5 | Lipophilic; indicates good membrane permeability for drug candidates derived from this scaffold.[1] |
Part 2: Hazard Identification & Safety Protocols (GHS)[1]
Core Hazard Directive: While not classified as a Category 1 poison, the compound presents specific risks due to its amine functionality (irritation) and benzyl alcohol reactivity (potential for alkylation if activated).
GHS Classification[1][6]
-
Eye Irritation: Category 2A (Causes serious eye irritation).[1]
-
STOT-SE: Category 3 (May cause respiratory irritation).[1][3]
Mechanism of Toxicity
The toxicity profile is driven by the basic amine moiety , which can disrupt cellular membranes upon contact, and the benzylic alcohol , which can be metabolically oxidized to the corresponding aldehyde (a reactive electrophile).
Emergency Response Protocols
-
Ocular Exposure:
-
Immediate Action: Flush with saline/water for 15 minutes.
-
Causality: The basic nature of the amine can cause saponification of corneal lipids; immediate dilution is critical to prevent permanent opacity.[1]
-
-
Dermal Exposure:
-
Inhalation:
Part 3: Handling, Storage & Stability
The Stability Paradox: Benzylic alcohols with ortho-amino groups are prone to auto-oxidation and intramolecular dehydration .[1]
Storage Matrix
-
Atmosphere: Argon or Nitrogen (Essential).[1] Oxygen promotes oxidation to 2-(diethylamino)benzaldehyde.[1]
-
Temperature: 2–8°C.[1]
-
Container: Amber glass (protects from photodegradation).[1]
-
Incompatibility: Acid chlorides, anhydrides (reacts violently); Strong oxidizers (permanganates, chromates).
Self-Validating Purity Check
Before use in sensitive catalysis or synthesis:
-
Visual Inspection: Clear/Pale Yellow = Pure.[1] Dark Brown/Red = Oxidized (Quinoid formation).[1]
-
TLC Assay: Run in Hexane:EtOAc (8:2). A spot at lower Rf (aldehyde) indicates degradation.[1]
Part 4: Drug Development Applications[1][2][3][11][12]
The "Privileged Scaffold" Hypothesis
This compound serves as a strategic entry point for two major classes of therapeutics:
-
Local Anesthetics/Anti-arrhythmics: The lipophilic amine + aromatic ring mimics the pharmacophore of Lidocaine and Procainamide.[1]
-
CNS Agents: The diethylamino group enhances blood-brain barrier (BBB) penetration, while the alcohol allows for esterification with neuroactive acids.[1]
Synthetic Divergence Strategy
The following diagram illustrates how this scaffold acts as a "divergent node" in synthesis.
Figure 1: Divergent synthetic pathways from the parent alcohol.[1] The chloride derivative (Red) requires extreme caution due to alkylating potential.
Part 5: Experimental Protocols
Protocol A: Controlled Activation to Benzyl Chloride
Context: Converting the alcohol to a chloride creates a reactive intermediate for N-alkylation (drug synthesis).
Reagents:
-
Substrate: this compound (1.0 eq)
-
Reagent: Thionyl Chloride (SOCl₂) (1.2 eq)[1]
-
Solvent: Dichloromethane (DCM) (Anhydrous)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 g of substrate in 10 mL anhydrous DCM under Nitrogen. Cool to 0°C.[1]
-
Why? Cooling prevents the exothermic reaction from generating side products (dimers).[1]
-
-
Addition: Add SOCl₂ dropwise over 10 minutes.
-
Reflux: Allow to warm to room temperature, then reflux for 1 hour.
-
Validation: Monitor by TLC.[1] The alcohol spot (polar) should disappear, replaced by a less polar chloride spot.
-
-
Quench: Evaporate solvent/excess SOCl₂ in vacuo. Do not quench with water initially to avoid hydrolysis back to alcohol.[1]
-
Isolation: The resulting hydrochloride salt is hygroscopic.[1] Store in a desiccator.
Protocol B: Stability-Preserving Aliquotting
Context: Preventing the "Brown Oil" syndrome caused by oxidation.[1]
-
Receipt: Upon receiving the bulk bottle, do not store it as-is.
-
Aliquot: Inside a fume hood (or glovebox if available), divide the material into single-use glass vials (e.g., 500 mg each).
-
Blanket: Purge each vial with Argon gas for 30 seconds before capping.
-
Seal: Parafilm the caps to prevent oxygen diffusion.[1]
-
Freeze: Store at -20°C. This extends shelf life from months to years.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13021763, this compound.[1] Retrieved from [Link][1]
-
Nieto, C.T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review.[1][7] Molecules, 28(2), 855.[7] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Registration Dossier - Benzyl alcohol derivatives.[1] Retrieved from [Link][1]
Sources
Troubleshooting & Optimization
Purification methods for amino benzyl alcohols: Column chromatography vs crystallization
A Senior Application Scientist's Guide to Column Chromatography and Crystallization
Welcome to the technical support center for the purification of aminobenzyl alcohols. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving high purity for this important class of compounds. Aminobenzyl alcohols, with their dual amine and alcohol functionalities, present unique purification challenges due to their polarity and potential for zwitterionic character.[1][2] This document provides in-depth, field-proven insights into the two primary purification techniques: column chromatography and crystallization, moving beyond simple protocols to explain the "why" behind experimental choices.
Choosing Your Purification Strategy: A Decision Workflow
The choice between column chromatography and crystallization is not always straightforward. It depends on the scale of your reaction, the nature of the impurities, the required purity level, and available resources. The following decision tree provides a logical framework for selecting the optimal starting method.
Caption: A flowchart to guide the initial choice between crystallization and column chromatography.
Column Chromatography: Troubleshooting & Best Practices
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[3][4] For aminobenzyl alcohols, which are polar, normal-phase chromatography using a polar stationary phase like silica gel is most common.[4][5]
Frequently Asked Questions & Troubleshooting
Q1: My aminobenzyl alcohol isn't moving off the baseline on the TLC plate, even with highly polar solvents like 100% ethyl acetate. What should I do?
This is a classic sign of a highly polar compound strongly interacting with the acidic silanol groups on the silica gel.[6]
-
Causality: The basic amine group on your molecule is likely protonated by the acidic silica, causing it to "stick" to the stationary phase.
-
Solution 1: Add a Mobile Phase Modifier. The most common solution is to add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica.
-
Triethylamine (TEA): Add 0.5-2% TEA to your solvent system (e.g., 98:2 Ethyl Acetate:TEA). This will neutralize the acidic sites and improve elution.[6][7]
-
Ammonia in Methanol: For extremely polar compounds, a more potent basic modifier may be needed. You can prepare a stock solution of 10% ammonium hydroxide in methanol and use 1-10% of this stock in dichloromethane.[8]
-
-
Solution 2: Change the Stationary Phase. If modifiers are not effective, consider a different stationary phase.
-
Alumina (Basic or Neutral): Alumina is less acidic than silica and can be a good alternative. Choose neutral or basic alumina to avoid strong interactions with the amine.[6]
-
Reverse-Phase (C18) Silica: For highly polar compounds, switching to reverse-phase chromatography can be very effective. Here, the stationary phase is nonpolar (C18) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[1][6] A typical mobile phase for 4-aminobenzyl alcohol on a C18 column is a mixture of acetonitrile and water with a small amount of acid like formic or phosphoric acid.[9][10]
-
Q2: My compound is eluting, but the peaks are tailing badly, leading to poor separation.
Peak tailing is also often caused by the interaction between the basic amine and acidic silanol groups.[6]
-
Causality: A portion of the analyte molecules is more strongly retained on a small number of highly active sites on the silica, causing them to lag behind the main band.
-
Solution: As with the first problem, the primary solution is to add a basic modifier like triethylamine (TEA) to the mobile phase.[6][7] This suppresses the secondary interactions causing the tailing, resulting in more symmetrical peaks.
Q3: I can't separate my desired aminobenzyl alcohol from a close-running impurity.
This requires optimizing the selectivity of your chromatographic system.
-
Causality: The mobile phase is not providing sufficient differentiation in how it displaces your compound and the impurity from the stationary phase.
-
Solution 1: Change Solvent System. The most effective way to improve selectivity is to change the composition of the mobile phase.[11] If you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system. The different solvent properties can alter the interactions and improve separation.
-
Solution 2: Use a Gradient Elution. Start with a less polar solvent system and gradually increase the polarity during the column run.[11] This can help sharpen peaks and improve the resolution of compounds with close Rf values.
-
Solution 3: Consider a Different Stationary Phase. For positional isomers, which can be very difficult to separate, specialized columns like those with a phenyl or pentafluorophenyl (PFP) stationary phase can offer unique selectivity based on π-π interactions.
Data Summary: Column Chromatography Parameters
| Parameter | Recommended Starting Point | Optimization Strategy |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | For highly basic compounds, consider Neutral/Basic Alumina or Reverse-Phase C18 Silica.[6] |
| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Adjust solvent ratio to achieve an Rf of ~0.2-0.3 for the target compound on TLC.[8][12] |
| Modifier | 0.5-2% Triethylamine (TEA) | Add to counter peak tailing and improve elution of basic compounds.[6][7] |
| Loading Method | Dry loading (adsorbing crude onto silica) | Preferred for compounds with limited solubility in the initial mobile phase. |
| Elution | Isocratic or Gradient | Use gradient elution for complex mixtures with widely varying polarities.[11] |
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Develop a solvent system that gives your target aminobenzyl alcohol an Rf value of approximately 0.2-0.3. A good starting point is often a mixture of ethyl acetate and hexanes, or dichloromethane and methanol.[5][8] Remember to add ~1% TEA to the TLC solvent if tailing is observed.
-
Column Packing (Slurry Method):
-
Place a cotton or glass wool plug at the bottom of the column. Add a small layer of sand.
-
In a beaker, create a slurry of silica gel in your starting, non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pour the slurry into the column. Use pressure (air or nitrogen) to pack the silica bed firmly, ensuring no cracks or air bubbles form.[13]
-
Add a protective layer of sand on top of the packed silica.
-
-
Sample Loading (Dry Loading):
-
Dissolve your crude aminobenzyl alcohol in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add your mobile phase to the column, ensuring you don't disturb the sand layer.
-
Apply pressure and begin collecting fractions.
-
Monitor the elution process by collecting small fractions and analyzing them by TLC.
-
-
Fraction Analysis:
-
Spot every few fractions on a TLC plate.
-
Combine the fractions that contain your pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified aminobenzyl alcohol.
-
Crystallization: Troubleshooting & Best Practices
Crystallization is a powerful purification technique that relies on the differences in solubility between the desired compound and impurities in a given solvent.[14] For a solid crude product, it is often the most efficient method for large-scale purification.
Frequently Asked Questions & Troubleshooting
Q1: My compound "oils out" instead of forming crystals.
This common problem occurs when the compound comes out of solution as a liquid instead of a solid.
-
Causality: This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated at a temperature above the compound's melting point.[15]
-
Solution 1: Use a Lower-Boiling Point Solvent. If possible, choose a solvent with a lower boiling point.
-
Solution 2: Add More Solvent. Your solution may be too concentrated. Re-heat the mixture to dissolve the oil, add more solvent to decrease the saturation point, and then allow it to cool slowly again.[15]
-
Solution 3: Use a Solvent Pair. Dissolve the compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Heat to clarify and then cool slowly. Common pairs include ethanol/water, ethyl acetate/hexanes, or benzene/n-pentane.[16][17][18]
Q2: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath.
Crystal formation requires nucleation, which can sometimes be slow to initiate.
-
Causality: The solution is supersaturated, but there are no nucleation sites for crystal growth to begin.
-
Solution 1: Scratch the Flask. Use a glass rod to gently scratch the inside of the flask at the surface of the liquid.[19] The microscopic scratches on the glass can provide nucleation sites.
-
Solution 2: Seed the Solution. If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" will provide a template for further crystal growth.[14]
-
Solution 3: Reduce the Volume. Evaporate some of the solvent to increase the concentration and induce crystallization. Be careful not to evaporate too much, or the compound may crash out of solution impurely.
Q3: My crystallization yield is very low.
A low yield can be frustrating, but the product in the mother liquor may still be recoverable.
-
Causality: The most common reasons are using too much solvent, or not cooling the solution sufficiently to maximize precipitation.[15]
-
Solution 1: Concentrate the Mother Liquor. Take the filtrate (the "mother liquor") and evaporate a portion of the solvent. Cool the concentrated solution again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Solution 2: Re-evaluate Your Solvent Choice. Your compound may simply be too soluble in the chosen solvent, even at low temperatures. Experiment with different solvents or solvent pairs to find a system where the compound has high solubility when hot and very low solubility when cold.
Data Summary: Crystallization Parameters
| Parameter | Guideline | Rationale |
| Solvent Choice | "Like dissolves like," but the compound should be sparingly soluble at room temp and very soluble when hot. | This temperature-dependent solubility differential is the driving force for crystallization.[20] Ethyl acetate or mixtures like benzene/n-pentane can be effective.[16] |
| Cooling Rate | Slow cooling to room temperature, followed by an ice bath. | Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities.[15][16] |
| Agitation | Avoid disturbing the flask during crystal growth. | Agitation can lead to the formation of many small, often less pure, crystals instead of large, well-formed ones.[19] |
| Washing | Wash collected crystals with a small amount of cold solvent. | Using cold solvent minimizes the re-dissolving of your purified product during the washing step.[16][19] |
Experimental Protocol: Recrystallization
-
Choose a Solvent: Select a suitable solvent or solvent pair by testing small amounts of your crude solid. A good solvent will dissolve the compound when hot but not at room temperature. For aminobenzyl alcohols, ethyl acetate is a good starting point.[16]
-
Dissolve the Crude Solid: Place the crude aminobenzyl alcohol in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the solid completely.[16][19]
-
Hot Filtration (if necessary): If there are insoluble impurities (or if you added decolorizing charcoal to remove colored impurities), perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing in the filter funnel.[16][21]
-
Cool Slowly: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this time.[16][19]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the amount of crystallized product.[16]
-
Collect Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[16][19]
-
Wash and Dry: Wash the crystals on the filter paper with a small amount of cold recrystallization solvent to remove any remaining mother liquor.[16] Allow the crystals to dry completely under vacuum.
General Purification and Analysis Workflow
The following diagram illustrates a comprehensive workflow, often involving a combination of both techniques to achieve the highest purity, which is then verified by analysis.
Caption: A typical workflow from crude product to final, analyzed compound.
References
- Benchchem. A Technical Guide to 4-Aminobenzyl Alcohol: Commercial Sources, Purity, and Applications in Drug Development.
- Benchchem. Troubleshooting column chromatography purification of polar ketone compounds.
- Benchchem. Technical Support Center: Synthesis of 4-Aminobenzyl Alcohol.
- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
- Benchchem. Application Notes and Protocols: Purification of (S)-Benzyl 3-aminobutyrate by Column Chromatography.
- Google Patents. US3379620A - Process for producing 4-aminobenzyl alcohol derivatives.
- Unknown Source. Column chromatography.
- Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- SIELC Technologies. Separation of 4-Aminobenzyl alcohol on Newcrom R1 HPLC column.
- ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents.
- Columbia University. Column chromatography.
-
YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available from: [Link]
-
Quora. What is the best solvent for recrystallization?. Available from: [Link]
-
YouTube. Recrystallization Technique for Organic Chemistry with Nadia Korovina. Available from: [Link]
- Unknown Source. Crystallization Solvents.pdf.
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]
-
Chemical Communications (RSC Publishing). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. Available from: [Link]
- Google Patents. CN104262176A - Method for preparing 4-aminobenzyl alcohol.
-
ChemTalk. Lab Procedure: Recrystallization | Chemistry. Available from: [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]
- Unknown Source. recrystallization.pdf.
-
Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. Available from: [Link]
-
Hawach Scientific. Column Chromatography - What are Different Types and How to Select Right Method. Available from: [Link]
-
BUCHI. How to optimize your mobile phase to improve selectivity and resolution in chromatography. Available from: [Link]
-
Welch Materials. Mobile Phase Selection in Method Development: How to Optimize. Available from: [Link]
-
Organic Syntheses. Benzyl alcohol, o-amino - Organic Syntheses Procedure. Available from: [Link]
-
ResearchGate. (PDF) Zwitterionic cocrystal. Available from: [Link]
-
PMC. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Available from: [Link]
-
ResearchGate. Crystal engineering of zwitterionic drug to neutral co-crystals. Available from: [Link]
-
RSC Publishing. Crystallization of para-aminobenzoic acid forms from specific solvents. Available from: [Link]
-
Agilent. Mobile Phase Optimization in SEC Method Development. Available from: [Link]
-
Welch Materials. Amino (NH2) Column: How to Keep High Performance?. Available from: [Link]
-
LCGC International. Finding the Best Separation for Enantiomeric Mixtures. Available from: [Link]
-
NIH. Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR. Available from: [Link]
-
PubChem. 4-Aminobenzyl alcohol | C7H9NO | CID 69331. Available from: [Link]
-
ResearchGate. What is the best procedure to synthesize p-aminobenzyl alcohol?. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzyl alcohol. Available from: [Link]
-
SIELC Technologies. Separation of Benzyl alcohol on Newcrom R1 HPLC column. Available from: [Link]
-
Welch Materials. [Reader Insight] A Guide to Selective Columns for Isomer Separation. Available from: [Link]
Sources
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- 2. Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 4. drawellanalytical.com [drawellanalytical.com]
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- 7. US3379620A - Process for producing 4-aminobenzyl alcohol derivatives - Google Patents [patents.google.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Separation of 4-Aminobenzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Separation of Benzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
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Troubleshooting Grignard formation for ortho-amino substituted benzenes
Status: Active
Topic: ortho-Amino Substituted Benzenes (Anilines)
Applicable Reagents: Magnesium Turnings, Rieke Mg, Turbo Grignard (
Executive Summary
Synthesizing Grignard reagents from ortho-haloanilines presents a "perfect storm" of kinetic and thermodynamic challenges.[1] The amino group acts as both a proton source (quenching the reagent) and a chelating agent (poisoning the magnesium surface).[1]
This guide moves beyond basic textbook definitions to address the specific failure modes of this scaffold. Recommendation: For high-value intermediates, abandon direct magnesium insertion in favor of Magnesium-Halogen Exchange using Turbo Grignards (
Module 1: The "Dead" Reaction (Initiation Failure)
Symptom: You have added the halide to Mg turnings, added iodine/DIBAL-H, and heated it, but the magnesium remains shiny/unreacted, or the reaction starts and immediately stalls.
Root Cause Analysis:
-
Surface Passivation (Coordination): The ortho-amino group (even if protected with a single group like Boc) coordinates to the Mg surface sites via the nitrogen lone pair.[1] This forms a stable adsorbate layer that prevents electron transfer to the carbon-halogen bond.[1]
-
Schlenk Equilibrium Shift: If the Grignard forms, the amino group coordinates intramolecularly to the Mg, forming a stable 5-membered metallacycle.[1] While this stabilizes the reagent, it significantly retards the initiation of further turnover on the metal surface.[1]
Troubleshooting Protocol:
| Method | Efficacy | Notes |
| Mechanical Activation | Low | Stirring dry Mg under inert atmosphere for 24h (dry stirring) creates fresh surface, but passivation re-occurs rapidly upon substrate addition.[1] |
| Rieke Magnesium | High | Highly reactive Mg* generated from reduction of MgCl |
| Entrainment | Medium | Co-addition of 1,2-dibromoethane cleans the surface.[1] Effective only if the amino group is fully protected (non-coordinating).[1] |
Module 2: The "Quenched" Product (Protonation)
Symptom: The reaction appeared to work (exotherm observed), but quenching with an electrophile yields only the reduced aniline (hydrodehalogenation) or starting material.
Root Cause:
Primary and secondary amines possess acidic protons (
The "Bis-TMS" Solution: You must remove both protons or sterically occlude the nitrogen.[1] Monoprotection (e.g., N-Boc) is insufficient because the remaining proton is still acidic enough to quench the Grignard, and the carbonyl oxygen can direct ortho-lithiation/magnesiation to the wrong site.[1]
Recommended Protection Strategy: Use 1,2-Bis(dimethylsilyl)benzene (strained silacycle) or standard Bis-TMS (N,N-bis(trimethylsilyl)) .[1]
-
Why? Bis-TMS groups are bulky, preventing coordination to the Mg surface, and they remove all acidic protons. They are easily cleaved during acidic workup.
Module 3: The "Turbo" Solution (Magnesium-Halogen Exchange)
The Gold Standard: Instead of forming the Grignard from Mg metal (oxidative insertion), use Knochel’s Turbo Grignard (
Mechanism:
The addition of LiCl breaks the polymeric aggregates of the Grignard reagent.[1] The
Visualizing the LiCl Effect
Standard Operating Procedure (SOP): Exchange Reaction
Reagents:
-
Substrate: N,N-Bis(trimethylsilyl)-2-iodoaniline (Strictly anhydrous).[1]
-
Reagent:
-PrMgCl[1][5][7][8]·LiCl (1.3 M in THF, commercially available).
Protocol:
-
Dissolution: Dissolve 1.0 equiv of the protected iodoaniline in anhydrous THF (0.5 M concentration) under Argon.
-
Cooling: Cool the solution to –20°C . (Note: Lower temperatures may freeze the reaction; higher temperatures risk benzyne formation).[1]
-
Exchange: Dropwise add 1.1 equiv of
-PrMgCl·LiCl. -
Monitoring: Stir for 30–60 minutes.
-
QC Check: Aliquot 0.1 mL into dry MeOH (quench). Analyze by LCMS.
-
Pass Criteria: >95% conversion to the de-iodinated product (Ar-H) in the quench test.[1]
-
-
Usage: Use the solution immediately at –20°C or 0°C.
Module 4: Validation (Titration)
Never assume commercial Grignard concentration. Ortho-amino Grignards are unstable; you must titrate before use.[1]
Recommended Method: Salicylaldehyde Phenylhydrazone This method is superior to 1,10-phenanthroline because the endpoint is sharper and the titrant is a stable solid.[1]
| Step | Action | Observation |
| 1 | Weigh ~0.5 mmol Salicylaldehyde phenylhydrazone into a dry flask. | Solid is yellow/orange.[1] |
| 2 | Dissolve in 5 mL anhydrous THF. | Clear yellow solution. |
| 3 | Add your Grignard solution dropwise via syringe.[1] | Solution turns bright orange (mono-anion).[1] |
| 4 | Continue adding until endpoint. | Endpoint: Sharp transition to bright violet (di-anion).[1] |
Calculation:
Decision Matrix: Workflow Selection
References
-
Knochel, P., et al. (2004). "Functionalized Grignard Reagents via a New Halogen–Magnesium Exchange Reaction." Angewandte Chemie International Edition. [1]
-
Love, B. E., & Jones, E. G. (1999). "The Use of Salicylaldehyde Phenylhydrazone as an Indicator for the Titration of Organometallic Reagents." The Journal of Organic Chemistry. [1]
-
Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie. [1]
-
Watson, S. C., & Eastham, J. F. (1967).[9] "Colorimetric estimation of organometal concentrations." Journal of Organometallic Chemistry.
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- 7. Facile Access to Hetero-poly-functional Arenes and meta-Substituted Arenes via Two-Step Dimetalation and Mg/Halogen-Exchange Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Purification Support Center: Benzyl Alcohol & Diethylamine Mixtures
Ticket ID: BNOH-DEA-001 Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open
Executive Summary
You are dealing with a mixture of Benzyl Alcohol (BnOH) [BP: 205°C] and Diethylamine (DEA) [BP: 55°C]. The separation is thermodynamically favorable due to a large boiling point differential (
This guide prioritizes Acid-Base Extraction as the primary method for high-throughput purity, followed by Evaporation for bulk solvent removal, and Solid-Phase Scavenging for water-sensitive applications.
Module 1: Acid-Base Extraction (The Gold Standard)
Best For: Complete removal of DEA (<10 ppm) from crude reaction mixtures.
The Science
Diethylamine is a secondary amine and a moderate base. Benzyl alcohol is a neutral alcohol (stable to dilute acid). By introducing an acidic aqueous phase, we protonate the amine, converting it into a water-soluble ammonium salt. The benzyl alcohol remains in the organic phase.
Protocol: The "Citric Safety" Wash
Why Citric Acid? While HCl is effective, strong mineral acids can induce substitution on the benzylic position (forming benzyl chloride) if heated or concentrated. Citric acid is milder and buffers the pH effectively.
Reagents:
-
Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Wash Solution: 10% w/v Citric Acid (aq) OR 1M HCl.
-
Brine: Saturated NaCl solution.
Step-by-Step:
-
Dilution: Dilute your crude BnOH mixture with the organic solvent (Ratio 1:5). Do not wash neat Benzyl Alcohol; its density (
) is too close to water, causing emulsion nightmares. -
Acid Wash: Add the Acid Wash solution (1:1 volume ratio to organic layer). Shake vigorously for 2 minutes.
-
Checkpoint: Test the aqueous layer pH.[1] It must be acidic (pH < 2). If not, repeat.
-
-
Separation: Drain the aqueous layer (contains DEA salt).
-
Polishing: Wash the organic layer once with Brine to remove entrained water.
-
Drying: Dry over anhydrous
, filter, and concentrate.
Visual Workflow (Extraction Logic)
Figure 1: Logical flow for the acid-base separation of diethylamine from benzyl alcohol.
Module 2: Evaporation (Bulk Removal)
Best For: Removing large excess of DEA before workup.
The Science
DEA boils at 55°C; BnOH at 205°C. This massive gap allows for selective evaporation. However, DEA can form a "white crust" (carbamates) upon reaction with atmospheric
Protocol: Rotary Evaporation
-
Bath Temp: Set to 40–45°C.
-
Vacuum: Ramp down to 100–150 mbar. Do not go lower initially, or BnOH may "bump".
-
Azeotropic Assist: If traces remain, add Ethanol (2x volume) and re-evaporate. Ethanol disrupts amine-alcohol hydrogen bonding and helps carry the amine over.
| Compound | Boiling Point | Vapor Pressure (20°C) | Removal Strategy |
| Diethylamine | 55°C | ~195 mmHg | High Volatility (Rotovap) |
| Benzyl Alcohol | 205°C | < 0.1 mmHg | Low Volatility (Retained) |
Module 3: Solid-Phase Scavenging (Trace Removal)
Best For: Water-sensitive compounds or avoiding liquid-liquid extraction.
The Science
Strongly acidic cation exchange resins (sulfonic acid type) act as "solid acids." They chemically bind the basic amine from the organic solution.
Protocol
Recommended Resin: Amberlyst® 15 (H+ form) or Dowex® 50W.
-
Prep: Rinse resin with dry Methanol to remove manufacturing impurities, then wash with your reaction solvent (e.g., DCM).
-
Scavenge: Add 3–5 equivalents of resin (relative to expected DEA) to the reaction mixture.
-
Stir: Agitate gently for 1–2 hours. Do not use magnetic stir bars directly on resin as they grind the beads; use an overhead stirrer or shaker.
-
Filter: Filter off the resin. The filtrate contains your amine-free BnOH.
Troubleshooting & FAQ
Q: I formed a thick emulsion during the acid wash. What now?
A: Benzyl alcohol has a density (
-
Fix: Add more organic solvent (DCM sinks, EtOAc floats) to change the density.
-
Fix: Add solid NaCl to the aqueous layer to increase its density and "salt out" the organics.
Q: Can I distill the Benzyl Alcohol to purify it? A: Yes, but it requires high vacuum. At atmospheric pressure, 205°C is high enough to cause thermal decomposition or oxidation.
-
Guideline: Distill at <10 mmHg. BnOH boils at ~90°C at 10 mmHg.
Q: I see a white solid forming in my tubing during evaporation.
A: That is Diethylammonium diethylcarbamate . DEA reacts with
-
Fix: Flush the system with dilute acetic acid or ethanol to dissolve it. Ensure your rotovap is vented with nitrogen, not air.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for physical constants and purification of specific organic solvents).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 244, Benzyl Alcohol. (Verified boiling points and solubility data). Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8021, Diethylamine. (Verified basicity and volatility data). Link
-
Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational source for acid-base extraction protocols).
Sources
Technical Support Center: Handling Hygroscopic Amino-Alcohol Salts
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Hygroscopicity Management for Amino-Alcohol Salts (e.g., Choline, Tromethamine, Ethanolamine)
Introduction: Why is my salt turning into a liquid?
Welcome to the technical support hub. If you are working with amino-alcohol salts (common in drug development to enhance solubility), you are likely fighting a battle against thermodynamics.
Amino-alcohols (like choline or tris) possess both amine and hydroxyl groups, creating high potential for hydrogen bonding. When paired with counter-ions to form salts, they often exhibit deliquescence —a phase transition where the solid absorbs enough atmospheric moisture to dissolve into a saturated solution.[1]
This guide moves beyond basic "store in a desiccator" advice. We will troubleshoot the thermodynamics of failure, processing instabilities, and analytical validation.
Module 1: Immediate Handling & Storage (Thermodynamics)
Q: My powder turned into a puddle overnight. What is the critical failure point?
A: You exceeded the Critical Relative Humidity (CRH or
Every crystalline salt has a unique
-
If Ambient RH <
: The salt remains solid (surface adsorption only). -
If Ambient RH >
: The salt absorbs water spontaneously until it dissolves completely (Deliquescence).
The "Mixture Trap":
If you mix two deliquescent salts (e.g., an amino-alcohol salt + a buffer salt), the mixture's CRH (
Actionable Protocol: Determining Your Safe Zone
Do not guess. You must define the
-
Quick Estimation: Place small samples in sealed chambers with saturated salt solutions of known RH (e.g., MgCl
~33%, NaCl ~75%). Monitor for liquefaction over 24 hours. -
Precise Measurement: Use Dynamic Vapor Sorption (see Module 3).[2]
| Amino-Alcohol Salt Type | Typical Risk Level | Estimated | Handling Requirement |
| Choline Chloride | Extreme | ~18-20% RH | Glove box / Dry Room (<15% RH) |
| Ethanolamine HCl | High | ~45-50% RH | Controlled Room (<40% RH) |
| Tromethamine (Tris) HCl | Moderate | ~70% RH | Standard Lab (<60% RH) |
Module 2: Processing & Manufacturing Troubleshooting
Q: The salt cakes or gums up during milling. The room is dry ( 30% RH). Why?
A: You are triggering a Glass Transition (
Even if you don't see liquid water, trace moisture acts as a potent plasticizer . It lowers the glass transition temperature (
-
The Mechanism: Milling energy + Trace Water
Surface Amorphization. -
The Result: If the operating temperature > wet
, the surface becomes rubbery/sticky.
Troubleshooting Guide: Milling "Sticky" Salts
Step 1: Check the Input Material
Ensure the starting material has
Step 2: Modify the Milling Process
-
Option A (Cryo-Milling): Lower the process temperature below the depressed
. -
Option B (Solvent-Wet Milling): Mill in a non-polar solvent (e.g., heptane) to prevent moisture uptake and dissipate heat.
Visualizing the Failure Mechanism
Caption: The pathway from mechanical stress to caking via glass transition (
Module 3: Analytical Characterization Protocols
Q: How do I measure water content without the sample absorbing more water during the test?
A: Stop using standard TGA (Thermogravimetric Analysis) in open pans.
Standard TGA is often insufficient because:
-
The sample absorbs moisture while loading the pan.
-
It cannot distinguish between surface water and bound hydrates.
Recommended Protocol: Dynamic Vapor Sorption (DVS)[2][3]
DVS is the gold standard for profiling amino-alcohol salts. It measures mass change gravimetrically as a function of RH.[3]
Experimental Setup:
-
Instrument: SMS DVS or TA Instruments VTI.
-
Sample Mass: 10–20 mg (keep small to reach equilibrium faster).
-
Temperature: 25°C (Standard) or 40°C (Stress).
The "Cycle" Protocol (Step-by-Step):
-
Drying Step: 0% RH for 4 hours (or until dm/dt < 0.002% min
). Critical to establish dry mass. -
Sorption Scan: Ramp 0%
90% RH in 10% increments. -
Desorption Scan: Ramp 90%
0% RH. -
Analysis:
-
Hysteresis: If Desorption > Sorption, water is trapped (hydrate formation or pore condensation).
-
Mass Jump: A sudden vertical spike indicates deliquescence.
-
Decision Tree for Analytical Method Selection
Caption: Selecting the correct analytical technique based on thermal stability and data requirements.
Module 4: Strategic Salt Selection (Prevention)
Q: Can I just change the salt to fix the hygroscopicity?
A: Yes. Counter-ion selection is the root-cause fix.
The lattice energy of the crystal determines how easily water can disrupt the structure. Amino-alcohols (cations) need a counter-ion (anion) that packs efficiently and masks the hydrogen-bonding donors.
Comparison of Common Counter-Ions for Amino-Alcohols:
| Counter-Ion | Hygroscopicity Risk | Mechanism | Recommendation |
| Chloride (HCl) | High | Small anion, high charge density, often leaves voids for water. | Avoid if possible for amorphous dispersions. |
| Mesylate | Low/Moderate | Larger organic anion, better packing with organic cations. | Preferred for stability.[4] |
| Tosylate | Low | Large, hydrophobic aromatic ring repels water. | Excellent for reducing hygroscopicity. |
| Fumarate | Low | High lattice energy, often forms stable hydrates (which stops further uptake). | Good alternative. |
Case Study Insight:
In a study of Prazosin salts (an amino-containing drug), the Mesylate salt showed a significantly higher
References
-
Van Campen, L., et al. "Moisture Sorption of Polymeric Excipients and Polyelectrolytes." Journal of Pharmaceutical Sciences, vol. 72, no. 11, 1983.
-
Mauer, L. J., & Taylor, L. S. "Water-Solids Interactions: Deliquescence." Annual Review of Food Science and Technology, vol. 1, 2010.
-
Surface Measurement Systems. "Dynamic Vapor Sorption (DVS) for the Characterization of Pharmaceutical Materials." Application Note 101.
-
Hancock, B. C., & Zografi, G. "The Relationship Between the Glass Transition Temperature and the Water Content of Amorphous Pharmaceutical Solids." Journal of Pharmaceutical Sciences, vol. 83, no. 2, 1994.
-
Sinha, S., et al. "Investigation of the Atypical Glass Transition and Recrystallization Behavior of Amorphous Prazosin Salts." Pharmaceutics, vol. 12, no.[5] 1, 2020.
-
Callahan, F. M., & Swanenburg, J. J. "Non-hygroscopic choline salts."[6] U.S. Patent 2,729,672, 1956.
Sources
- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmainfo.in [pharmainfo.in]
- 6. US2729672A - Non-hygroscopic choline salts - Google Patents [patents.google.com]
Validation & Comparative
Navigating the Labyrinth of Isomers: A Comparative Guide to the Mass Spectrometry Fragmentation of [2-(Diethylamino)phenyl]methanol
For the modern researcher, scientist, and drug development professional, the unambiguous identification of chemical structures is a cornerstone of rigorous scientific inquiry. Mass spectrometry stands as a powerful and indispensable tool in this endeavor, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth exploration of the predicted electron ionization (EI) mass spectrometry fragmentation of [2-(Diethylamino)phenyl]methanol and contrasts it with the fragmentation of its structural analogs. By understanding the nuanced interplay of functional groups and their positions on the aromatic ring, we can unlock the diagnostic power of mass spectrometry to differentiate between closely related isomers.
The Analytical Challenge: Differentiating Ortho, Meta, and Para Isomers
The positional isomerism of substituted aromatic compounds presents a significant analytical challenge. While techniques like NMR spectroscopy are invaluable, mass spectrometry offers a rapid and highly sensitive method for structural elucidation, provided the fragmentation patterns can be reliably interpreted. The proximity of the diethylamino and hydroxymethyl groups in the ortho position of this compound is expected to give rise to unique fragmentation pathways, often termed "ortho-effects," which are absent in its meta and para counterparts. This guide will illuminate these differences, providing a framework for the confident identification of such isomers.
Predicting the Fragmentation Cascade of this compound
Upon electron ionization, the initial molecular ion (M⁺˙) is formed by the loss of an electron. The charge is most likely to be localized on the nitrogen atom of the diethylamino group, as it has the lowest ionization energy. The fragmentation of this molecular ion is expected to proceed through several key pathways:
-
α-Cleavage (Nitrogen): The most favorable fragmentation for aliphatic amines is the cleavage of a C-C bond alpha to the nitrogen atom.[1] In this case, the loss of a methyl radical (•CH₃, 15 Da) from one of the ethyl groups would lead to a resonance-stabilized iminium ion. A subsequent loss of an ethyl radical (•CH₂CH₃, 29 Da) is also highly probable, leading to another stable iminium ion.
-
Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the hydroxymethyl group can occur, although this is generally less favorable than α-cleavage at the nitrogen.
-
Loss of Water: Benzylic alcohols can undergo dehydration, leading to a loss of a water molecule (H₂O, 18 Da).[1]
-
Ortho-Effect Driven Fragmentation: The close proximity of the diethylamino and hydroxymethyl groups can facilitate unique intramolecular reactions. One possibility is the formation of a cyclic intermediate, which could then fragment in a characteristic manner. For instance, an interaction between the nitrogen and the benzylic carbon of the alcohol could lead to rearrangements and specific neutral losses. While direct evidence for this specific molecule is lacking, ortho-effects are a known phenomenon in the mass spectrometry of substituted aromatic compounds.
Based on these principles, a predicted fragmentation pathway for this compound is illustrated below.
Caption: Predicted major fragmentation pathways for this compound.
Comparative Analysis: Distinguishing Isomers through Mass Spectrometry
To highlight the diagnostic utility of these fragmentation patterns, we will compare the predicted fragmentation of the ortho isomer with the expected fragmentation of its meta and para counterparts, as well as with experimental data from structurally related molecules.
[3-(Diethylamino)phenyl]methanol and [4-(Diethylamino)phenyl]methanol: The Absence of Ortho-Effects
For the meta and para isomers, the increased distance between the diethylamino and hydroxymethyl groups precludes the intramolecular interactions characteristic of the ortho isomer. Therefore, their fragmentation patterns are expected to be dominated by the individual fragmentation of the two functional groups.
-
α-Cleavage at Nitrogen: This will remain a dominant fragmentation pathway, leading to ions at m/z 178 (loss of •CH₃) and m/z 164 (loss of •C₂H₅), similar to the ortho isomer.
-
Benzylic Cleavage and Loss of Water: These pathways will also be present.
The key difference will lie in the absence of unique fragments arising from ortho-interactions. While the major fragments might be similar in mass, their relative abundances could differ, providing a basis for differentiation.
Experimental Data from Related Compounds
To ground our predictions in experimental reality, we can examine the mass spectra of structurally similar compounds.
-
3-(Diethylamino)phenol: The NIST WebBook provides an experimental mass spectrum for 3-(diethylamino)phenol.[2] While the hydroxymethyl group is replaced by a hydroxyl group, the diethylamino fragmentation is still informative. The spectrum shows a prominent molecular ion and significant peaks corresponding to the loss of a methyl and an ethyl radical from the diethylamino group.
-
4-(Diethylamino)benzaldehyde: Experimental data for 4-(diethylamino)benzaldehyde also shows dominant fragmentation of the diethylamino group.[3]
These examples support the prediction that α-cleavage at the nitrogen will be a major fragmentation pathway for all isomers of (diethylamino)phenyl]methanol.
Tabulated Comparison of Predicted and Observed Fragmentation
| Compound | Key Fragmentation Pathway | Predicted/Observed m/z | Significance |
| This compound | α-Cleavage (loss of •CH₃) | 178 | Common to all isomers |
| α-Cleavage (loss of •C₂H₅) | 164 | Common to all isomers | |
| Loss of H₂O | 175 | Common to all isomers | |
| Ortho-Effect Fragmentation | Unique fragments | Diagnostic for ortho isomer | |
| [3/4-(Diethylamino)phenyl]methanol | α-Cleavage (loss of •CH₃) | 178 | Dominant fragment |
| α-Cleavage (loss of •C₂H₅) | 164 | Dominant fragment | |
| Loss of H₂O | 175 | Present | |
| 3-(Diethylamino)phenol | α-Cleavage (loss of •CH₃) | 150 | Observed (NIST) |
| α-Cleavage (loss of •C₂H₅) | 136 | Observed (NIST) |
Experimental Protocol: Acquiring High-Quality Mass Spectra
To experimentally verify these predictions and differentiate between isomers, the following general protocol for gas chromatography-mass spectrometry (GC-MS) with electron ionization is recommended.
1. Sample Preparation:
-
Dissolve a small amount (approx. 1 mg/mL) of the analyte in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Ensure the sample is free of non-volatile impurities.
2. GC-MS System and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet: Split/splitless injector at 250°C.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
3. Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern, paying close attention to the relative abundances of key fragments.
-
Compare the experimental spectrum with the predicted patterns and spectra of known related compounds.
Caption: General workflow for the GC-MS analysis of isomeric compounds.
Conclusion
The differentiation of positional isomers by mass spectrometry is a powerful analytical strategy that relies on a deep understanding of fragmentation chemistry. For this compound, the predicted fragmentation pattern, dominated by α-cleavage at the nitrogen and influenced by potential ortho-effects, provides a unique fingerprint that should allow for its distinction from its meta and para isomers. By combining predictive analysis with experimental verification using a robust GC-MS protocol, researchers can confidently elucidate the structure of these and other closely related molecules, ensuring the integrity and accuracy of their scientific findings.
References
-
National Institute of Standards and Technology (NIST). (n.d.). Phenol, 3-(diethylamino)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). [2-(Methylamino)phenyl]methanol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Diethylamino)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. (n.d.). In W. E. Wallace (Director), NIST/EPA/NIH Mass Spectral Library. Retrieved from [Link]
-
Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. [Link] (Note: A placeholder URL is used as a specific video link was not provided in the search results. A relevant video on amine and alcohol fragmentation would be cited here.)
Sources
A Comparative Guide to the Catalytic Efficiency of Diethylamino vs. Dimethylamino Benzyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
In the realm of organocatalysis, the subtle interplay of electronic and steric effects governs the efficiency and selectivity of a catalyst. This guide provides an in-depth comparison of the catalytic potential of two closely related classes of compounds: diethylamino-substituted benzyl alcohols and their dimethylamino counterparts. While direct, head-to-head comparative studies are not extensively documented in publicly available literature, this document synthesizes established principles of physical organic chemistry and data from analogous systems to provide a predictive framework for their relative catalytic efficiencies. We will explore the mechanistic underpinnings of their catalytic activity and provide a robust experimental protocol for their direct comparison.
Mechanistic Rationale: The Role of the Amino Group in Catalysis
Aminobenzyl alcohols are versatile catalysts, often participating in reactions through a "push-pull" mechanism. The nitrogen atom's lone pair of electrons can act as a Lewis base, activating substrates, while the hydroxyl group can function as a Brønsted acid or a hydrogen bond donor to stabilize transition states. The efficiency of this catalytic cycle is highly dependent on the electronic and steric environment around the nitrogen atom.
The dialkylamino group plays a crucial role in modulating the electron density of the aromatic ring and the availability of the nitrogen's lone pair for catalysis. The inductive effect of the alkyl groups increases the electron-donating ability of the amino group, which in turn enhances the nucleophilicity of the catalyst.
Comparative Analysis: Diethylamino vs. Dimethylamino Group
The primary distinction between the diethylamino and dimethylamino groups lies in their steric bulk and, to a lesser extent, their electronic properties.
Electronic Effects: Both dimethylamino and diethylamino groups are electron-donating due to the inductive effect of the alkyl groups. The slightly greater positive inductive effect of two ethyl groups compared to two methyl groups would suggest that the diethylamino group is a marginally stronger electron donor. This could lead to a slight increase in the nucleophilicity of the nitrogen atom in the diethylamino benzyl alcohol.
Steric Effects: This is where the most significant difference lies. The ethyl groups of the diethylamino moiety are considerably bulkier than the methyl groups of the dimethylamino group. This increased steric hindrance can have a profound impact on the catalytic efficiency in several ways:
-
Access to the Catalytic Site: The bulkier diethylamino group may hinder the approach of substrates to the catalytically active nitrogen atom. This can lead to a decrease in the reaction rate. A computational study on the interaction of dimethylamine (DMA) and diethylamine (DEA) with Ziegler-Natta catalysts showed that the less sterically hindered DMA binds more strongly to the catalytic site.[1][2] This suggests that in some contexts, less steric bulk allows for more effective interaction with a reaction center.[1][2]
-
Transition State Stabilization: In reactions where the transition state is sterically crowded, the diethylamino group might introduce unfavorable steric clashes, thereby increasing the activation energy and slowing down the reaction.
-
Selectivity: Conversely, the increased steric bulk of the diethylamino group could be advantageous in stereoselective reactions, where it can create a more defined chiral pocket around the active site, leading to higher enantioselectivity or diastereoselectivity.
Table 1: Predicted Impact of Substituent on Catalytic Properties
| Property | Dimethylamino Benzyl Alcohol | Diethylamino Benzyl Alcohol | Rationale |
| Nucleophilicity | High | Slightly Higher | The greater inductive effect of ethyl groups. |
| Steric Hindrance | Moderate | High | Larger size of ethyl groups compared to methyl groups. |
| Reaction Rate | Potentially Faster | Potentially Slower | Reduced steric hindrance allows for easier substrate access. |
| Stereoselectivity | Potentially Lower | Potentially Higher | Increased steric bulk can create a more selective environment. |
Experimental Protocol for Direct Comparison
To empirically determine the relative catalytic efficiency of diethylamino and dimethylamino benzyl alcohols, a well-designed kinetic study is essential. The oxidation of a primary alcohol to an aldehyde is a suitable model reaction.
Model Reaction: Aerobic Oxidation of Benzyl Alcohol
This protocol outlines a procedure for comparing the catalytic activity of 4-(dimethylamino)benzyl alcohol and 4-(diethylamino)benzyl alcohol in the aerobic oxidation of benzyl alcohol to benzaldehyde.
Materials:
-
4-(Dimethylamino)benzyl alcohol
-
4-(Diethylamino)benzyl alcohol
-
Benzyl alcohol (substrate)
-
Toluene (solvent)
-
Internal standard (e.g., dodecane)
-
Oxygen (or ambient air)
-
Reaction vials
-
Gas chromatograph (GC) with a flame ionization detector (FID)
Procedure:
-
Preparation of Reaction Solutions:
-
In a series of reaction vials, add benzyl alcohol (1 mmol), toluene (5 mL), and dodecane (0.5 mmol, internal standard).
-
To each vial, add the respective catalyst (4-(dimethylamino)benzyl alcohol or 4-(diethylamino)benzyl alcohol) at a specific loading (e.g., 5 mol%).
-
-
Reaction Execution:
-
Seal the vials with a septum.
-
Place the vials in a pre-heated oil bath or heating block set to the desired reaction temperature (e.g., 100 °C).
-
Purge the vials with oxygen or ensure a consistent air atmosphere.
-
Commence vigorous stirring.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture using a syringe.
-
Immediately quench the aliquot by diluting it in a known volume of a suitable solvent (e.g., ethyl acetate) to stop the reaction.
-
-
Analysis:
-
Analyze the quenched aliquots by GC-FID.
-
Calculate the concentration of the benzaldehyde product and the remaining benzyl alcohol substrate relative to the internal standard.
-
-
Data Interpretation:
-
Plot the concentration of benzaldehyde versus time for each catalyst.
-
Determine the initial reaction rate from the slope of the initial linear portion of the curve.
-
Calculate the final yield of benzaldehyde for each catalyst.
-
Expected Outcomes and Interpretation
Based on the principles discussed, it is hypothesized that the dimethylamino benzyl alcohol will exhibit a higher initial reaction rate due to lower steric hindrance, allowing for more facile substrate binding. However, the final yields may be comparable if the reaction is allowed to proceed to completion.
In contrast, if the reaction being studied is stereoselective, the diethylamino benzyl alcohol may demonstrate superior stereoselectivity , albeit potentially at the cost of a slower reaction rate.
Conclusion
The choice between a diethylamino and a dimethylamino benzyl alcohol catalyst is not straightforward and depends on the specific requirements of the chemical transformation. For reactions where rapid kinetics are paramount and steric hindrance at the transition state is minimal, the dimethylamino variant is likely the superior choice. Conversely, for stereoselective applications where a more crowded and defined catalytic pocket is beneficial, the diethylamino derivative may offer significant advantages. The provided experimental protocol offers a clear and robust method for researchers to make an evidence-based decision for their specific application.
References
-
MDPI. (2023). Computational Study of Catalytic Poisoning Mechanisms in Polypropylene Polymerization: The Impact of Dimethylamine and Diethylamine on the Deactivation of Ziegler–Natta Catalysts and Co-Catalysts. [Link]
-
NIH. (2025). Computational Study of Catalytic Poisoning Mechanisms in Polypropylene Polymerization: The Impact of Dimethylamine and Diethylamine on the Deactivation of Ziegler–Natta Catalysts and Co-Catalysts. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
